

Technical Guide: 2-(Benzylxy)-5-fluoropyridine in Drug Discovery

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Compound of Interest

Compound Name: 2-(Benzylxy)-5-fluoropyridine

Cat. No.: B594427

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Benzylxy)-5-fluoropyridine**, a key building block in medicinal chemistry. This document details its chemical properties, synthesis, and applications in the development of novel therapeutics, particularly focusing on its role as a precursor to kinase inhibitors.

Chemical Profile and CAS Number

2-(Benzylxy)-5-fluoropyridine is a substituted pyridine derivative valued for the strategic placement of its benzylxy and fluoro groups. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug molecule.

Property	Value
Chemical Name	2-(Benzylxy)-5-fluoropyridine
CAS Number	1305322-95-5
Molecular Formula	C ₁₂ H ₁₀ FNO
Molecular Weight	203.21 g/mol

Suppliers

This compound is available from various chemical suppliers, including:

- Sinfoo Biotech
- Amadis Chemical Company Limited
- Aladdin

Synthesis of 2-(Benzylxy)-5-fluoropyridine

A general and efficient method for the synthesis of **2-(Benzylxy)-5-fluoropyridine** involves the nucleophilic aromatic substitution of 2,5-difluoropyridine with benzyl alcohol.

Experimental Protocol:

Materials:

- 2,5-difluoropyridine
- Benzyl alcohol
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a stirred solution of benzyl alcohol (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

- Cool the reaction mixture back to 0 °C and add a solution of 2,5-difluoropyridine (1.0 equivalent) in anhydrous DMF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **2-(BenzylOxy)-5-fluoropyridine**.

Spectroscopic Data

The structural confirmation of synthesized **2-(BenzylOxy)-5-fluoropyridine** is achieved through standard spectroscopic methods.

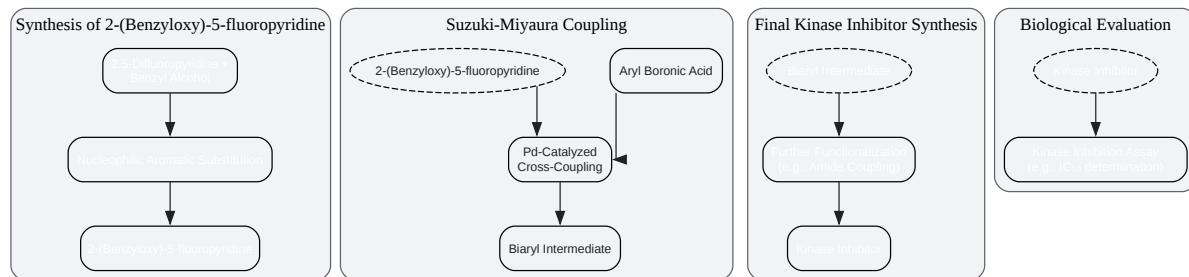
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)	Mass Spectrometry (EI)
8.15 (d, J = 3.1 Hz, 1H)	158.4 (d, J = 242.4 Hz)	m/z = 203.07 (M ⁺)
7.45 - 7.30 (m, 6H)	152.9 (d, J = 12.1 Hz)	
6.85 (dd, J = 9.0, 3.8 Hz, 1H)	136.5	
5.40 (s, 2H)	128.7	
128.3		
127.9		
125.1 (d, J = 24.2 Hz)		
110.2 (d, J = 3.8 Hz)		
68.9		

Application in Drug Discovery: Synthesis of Kinase Inhibitors

2-(BenzylOxy)-5-fluoropyridine is a valuable intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The fluoropyridine moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site.

Experimental Workflow: Synthesis of a Pyridine-based Kinase Inhibitor

This workflow outlines the use of **2-(BenzylOxy)-5-fluoropyridine** in a Suzuki-Miyaura cross-coupling reaction to form a biaryl scaffold, a common core structure in many kinase inhibitors.



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General workflow for kinase inhibitor synthesis.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

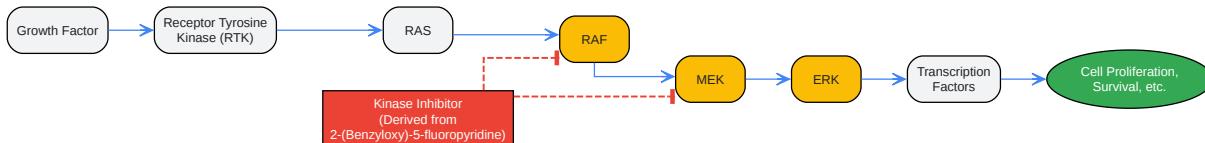
- **2-(Benzyl)-5-fluoropyridine**
- Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃)
- 1,4-Dioxane
- Water
- Microwave synthesis vial

Procedure:

- In a 10 mL microwave vial, combine **2-(BenzylOxy)-5-fluoropyridine** (1.0 equivalent), the aryl boronic acid (1.2 equivalents), $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents), and K_2CO_3 (2.0 equivalents).
- Add a 4:1 mixture of 1,4-dioxane and water to the vial.
- Seal the vial and place it in a microwave reactor.
- Irradiate the reaction mixture at 120 °C for 15-30 minutes.
- After cooling, dilute the reaction mixture with ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash chromatography to yield the desired biaryl product.[1]

Signaling Pathway Context

The synthesized kinase inhibitors often target specific signaling pathways implicated in diseases like cancer. For example, inhibitors targeting kinases in the MAPK/ERK pathway are of significant interest.



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MAPK/ERK signaling pathway with potential inhibition points.

This guide provides a foundational understanding of the synthesis and application of **2-(BenzylOxy)-5-fluoropyridine** in the context of drug discovery. The provided protocols are general and may require optimization for specific substrates and reaction scales.

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References

- 1. benchchem.com [benchchem.com]
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